BenchChemオンラインストアへようこそ!

N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Lipophilicity Hydrogen bonding Membrane permeability

Select this triazolo[4,5-d]pyrimidine thioacetamide for USP28/LSD1 inhibitor screening. 3-Ethyl substitution (MR ~10 cm³/mol) fits sterically constrained N3 pockets—bulkier analogs show >100 µM IC50. N,N-Diethylamide eliminates H-bond donors, CNS MPO-compliant (clogP ~1.37, 1 HBD). 7-Thioether bridge is essential for LSD1 potency (>177-fold loss without it). Ideal for CNS-penetrant probes and PROTACs. Inquire for custom synthesis and bulk pricing.

Molecular Formula C12H18N6OS
Molecular Weight 294.38
CAS No. 1058232-03-3
Cat. No. B2735203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS1058232-03-3
Molecular FormulaC12H18N6OS
Molecular Weight294.38
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)SCC(=O)N(CC)CC)N=N1
InChIInChI=1S/C12H18N6OS/c1-4-17(5-2)9(19)7-20-12-10-11(13-8-14-12)18(6-3)16-15-10/h8H,4-7H2,1-3H3
InChIKeyFMMPOXPOMAEJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 1058232-03-3): Procurement-Relevant Chemical Identity & Baseline Characteristics


N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 1058232-03-3) is a synthetic small molecule (C12H18N6OS, MW 294.38 g/mol) belonging to the triazolo[4,5-d]pyrimidine thioacetamide class [1]. The compound features a 3-ethyl-substituted triazolopyrimidine core linked via a thioether bridge at the 7-position to an N,N-diethylacetamide moiety. This scaffold is recognized for its privileged status in medicinal chemistry, with derivatives reported as inhibitors of USP28, LSD1, and GCN2 kinases [2][3]. The specific substitution pattern of this compound distinguishes it from analogs bearing aryl, benzyl, or cycloalkyl groups at the amide nitrogen and alternative N3-substituents on the triazole ring [1].

Why Generic Substitution Fails for N,N-Diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Structural Determinants of Selectivity & Activity


Triazolo[4,5-d]pyrimidine thioacetamides cannot be interchanged generically because subtle structural variations at the N3-position of the triazole ring and the amide side chain profoundly alter target engagement, selectivity, and pharmacokinetic properties. For example, LSD1 inhibitors based on this scaffold exhibit IC50 values ranging from 0.564 µM to >100 µM depending solely on the thioacetamide substituent [1], while USP28 inhibitory potency shifts from 1.10 µM to inactive (IC50 >100 µM) with changes to the triazole N3-substituent [2]. The specific N,N-diethylacetamide moiety in the target compound confers distinct steric and electronic properties, increased lipophilicity (clogP ~1.37 vs. ~2.5-4.0 for aryl-substituted analogs), and reduced hydrogen-bond donor capacity compared to primary amide analogs—factors known to govern membrane permeability and off-target binding profiles within this chemotype [3].

Quantitative Differentiation Evidence for N,N-Diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Versus Closest Analogs


Distinct N,N-Diethylamide Substitution Confers Unique Lipophilicity and Hydrogen-Bond Donor Profile Compared to Primary Amide Analogs

The N,N-diethylacetamide group in the target compound eliminates the hydrogen-bond donor (HBD) present at the amide nitrogen, reducing the HBD count from 2 to 1 relative to primary amide analogs such as 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide (CAS 1058232-04-4). Concurrently, the clogP decreases to approximately 1.37 compared to ≥2.5 for N-aryl-substituted analogs [1]. This altered polarity profile is predicted to enhance passive membrane permeability while reducing the risk of hydrogen-bond-mediated off-target interactions, a critical consideration in kinase inhibitor and CNS-targeted compound design [2].

Lipophilicity Hydrogen bonding Membrane permeability Drug-likeness

3-Ethyl Substituent on Triazole Imparts Smaller Steric Bulk Relative to 3-Benzyl or 3-Aryl Analogs, Potentially Altering Binding Pocket Compatibility

The 3-ethyl group on the triazole ring of the target compound (molar refractivity contribution ~10.0 cm³/mol) is substantially smaller than the 3-(4-fluorobenzyl) substituent found in analogs such as N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 863458-02-0; MR contribution ~32.5 cm³/mol) [1]. In the structurally related USP28 inhibitor series, replacement of a small N3-alkyl with bulkier aryl groups abolished inhibitory activity (IC50 shift from 1.10 µM to >100 µM) [2]. The minimal steric footprint of the 3-ethyl substituent may therefore enable binding to targets with restricted N3-proximal pockets that exclude larger analogs.

Steric effects SAR Target engagement Kinase selectivity

Thioether Linkage at C7 Is Critical for Biological Activity; Replacement with Amino or Ether Linkers Abolishes Potency in Analogous Scaffolds

The thioether (-S-CH2-) bridge at the 7-position of the triazolopyrimidine core is a conserved pharmacophoric element across active LSD1 and USP28 inhibitors in this class. In the LSD1 inhibitor series, replacement of the thioether with an amino linker or direct C-C connection resulted in complete loss of inhibitory activity (IC50 >100 µM vs. 0.564 µM for the thioether-linked lead compound 27) [1]. The 7-thioether linkage in the target compound aligns with this essential pharmacophore, suggesting that analogs lacking this feature (e.g., 7-alkoxy or 7-amino derivatives) would be unsuitable substitutes for target engagement studies.

Thioether pharmacophore SAR Enzyme inhibition Reversible binding

Absence of Aromatic Substituents on the Amide Moiety Reduces Potential for CYP450-Mediated Metabolism Compared to N-Aryl Analogs

The N,N-diethylacetamide side chain in the target compound lacks aromatic rings, which are common sites for cytochrome P450 (CYP)-mediated oxidative metabolism. In contrast, analogs bearing N-aryl substituents—such as N-(4-ethoxyphenyl)-(CAS 863500-43-0) or N-(3,4-dimethoxyphenethyl)-derivatives—contain electron-rich aromatic systems susceptible to CYP hydroxylation and O-dealkylation [1]. While direct metabolic stability data for the target compound are not publicly available, the absence of aromatic amide substituents is predicted to reduce CYP3A4 and CYP2D6 liability based on established structure-metabolism relationships for tertiary amides [2], potentially offering superior metabolic half-life in hepatic microsome assays.

Metabolic stability CYP450 Drug metabolism In vitro ADME

Optimal Research and Industrial Application Scenarios for N,N-Diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Based on Evidence-Driven Differentiation


Lead Optimization Screening in USP28/LSD1 Inhibitor Programs Requiring Minimal N3 Steric Bulk

The 3-ethyl substituent provides a markedly smaller steric footprint (MR ~10 cm³/mol) compared to 3-benzyl or 3-aryl analogs. This compound is suitable for screening against targets where the N3-proximal binding pocket has limited volume, as evidenced by SAR trends showing that bulkier N3-substituents abolish USP28 inhibitory activity (IC50 >100 µM vs. 1.10 µM) . Researchers pursuing selective USP28 or LSD1 inhibitors should prioritize this compound when binding site modeling indicates steric constraints at the triazole N3 region.

In Vitro ADME Profiling Panels for Ranking Metabolic Stability of Thioacetamide Chemotypes

The N,N-diethylamide moiety eliminates amide N-H hydrogen-bond donors and aromatic oxidation sites present in primary amide and N-aryl analogs, respectively . This compound serves as a reference standard in hepatic microsome or hepatocyte stability assays to quantify the metabolic advantage conferred by the fully substituted, non-aromatic amide side chain relative to other members of the triazolo[4,5-d]pyrimidine thioacetamide series .

Chemical Probe Development for Target Engagement Studies Validated on 7-Thioether Pharmacophore

The 7-thioether linkage is a validated pharmacophore essential for LSD1 inhibition, with non-thioether analogs showing >177-fold potency loss . This compound retains this critical structural feature and can be employed as a scaffold for developing affinity probes, photoaffinity labels, or PROTAC conjugates, where preservation of the thioether bridge is mandatory for maintaining target binding competency.

CNS-Penetrant Compound Design Leveraging Reduced HBD Count and Moderate Lipophilicity

With only one hydrogen-bond donor (vs. two for primary amide analogs) and a clogP of ~1.37, this compound aligns with established CNS multiparameter optimization (MPO) desirability criteria . It is suitable for inclusion in screening cascades targeting neurodegenerative or neuro-oncology indications where blood-brain barrier penetration is required, and where analogs with higher HBD counts or excessive lipophilicity (clogP >3) are deselected based on CNS MPO scores .

Quote Request

Request a Quote for N,N-diethyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.